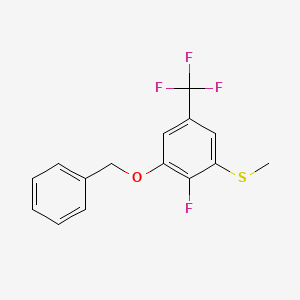

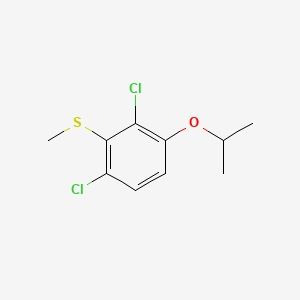

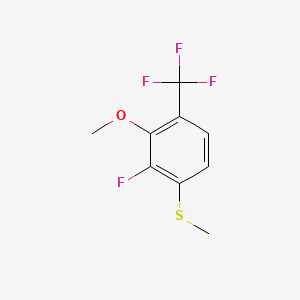

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane” is a complex organic molecule. It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .

Synthesis Analysis

The synthesis of this compound and similar ones often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is complex and detailed. It contains a fluorine atom and a carbon-containing pyridine structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and can be complex. For example, the synthesis of pyridalyl, a compound related to TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mechanism of Action

Advantages and Limitations for Lab Experiments

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is a non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can vary depending on the conditions, making it difficult to predict the outcome of a reaction.

Future Directions

The potential future directions for (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane are numerous. For example, it could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new analytical methods for detecting and quantifying compounds in a sample. Furthermore, it could be used to create new materials with unique properties, such as high thermal and electrical conductivity. Finally, it could be used to study the mechanism of action of other compounds, such as drugs and toxins.

Synthesis Methods

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane can be synthesized from a variety of starting materials, including trifluoromethyl phenol, 3-methoxy-4-fluorophenol, and 4-fluorophenylmethylsulfanyl. The synthesis of this compound involves the formation of an intermediate, which is then reacted with a base to form the desired product. The most commonly used base is sodium hydroxide, although other bases such as potassium hydroxide and lithium hydroxide can also be used. The reaction is typically carried out in an inert atmosphere and is often conducted at room temperature.

Scientific Research Applications

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has been studied for its potential applications in scientific research. It has been used in a variety of fields, including organic chemistry, analytical chemistry, and biochemistry. In organic chemistry, this compound is used as a reagent for the synthesis of other organic compounds. In analytical chemistry, it is used to detect and quantify trace amounts of compounds in a sample. In biochemistry, it is used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes.

properties

IUPAC Name |

2-fluoro-3-methoxy-1-methylsulfanyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4OS/c1-14-8-5(9(11,12)13)3-4-6(15-2)7(8)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQGPFVZPHWGOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)SC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.